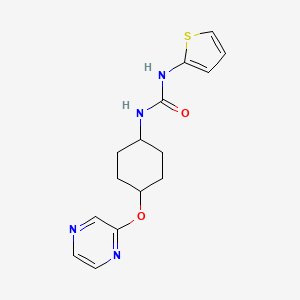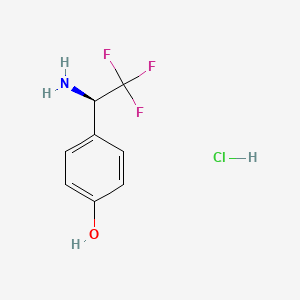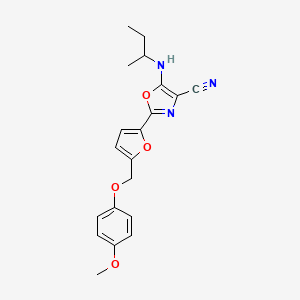![molecular formula C13H6BrCl2N3O2S B3010308 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891134-55-7](/img/structure/B3010308.png)
5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H6BrCl2N3O2S and its molecular weight is 419.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Activity
A study by Qi et al. (2014) explored the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which included compounds structurally similar to 5-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. They found that some of these compounds exhibited significant insecticidal activities, indicating potential applications in pest control (Qi et al., 2014).
Photovoltaic Applications
Higashihara et al. (2012) reported the synthesis of π-conjugated polymers containing thiophene and 1,3,4-oxadiazole, which are related to the chemical structure of interest. These polymers showed potential for application in organic photovoltaics, suggesting that derivatives of this compound might be relevant in solar energy technologies (Higashihara et al., 2012).
Antimicrobial and Anticancer Applications
A study by Makwana and Naliapara (2014) involved the synthesis of novel 1,3,4-oxadiazole derivatives, which demonstrated moderate to good antimicrobial activity. This suggests the potential of this compound in developing new antimicrobial agents (Makwana & Naliapara, 2014). Additionally, Atta and Abdel‐Latif (2021) synthesized thiophene derivatives with promising cytotoxicity against several cancer cell lines, indicating potential anticancer applications for related compounds (Atta & Abdel‐Latif, 2021).
Nonlinear Optical Properties
Kanwal et al. (2022) synthesized thiophene-based pyrazole amides and evaluated their nonlinear optical properties using density functional theory calculations. They discovered that certain compounds exhibited better nonlinear optical responses, suggesting applications in optical materials and electronics (Kanwal et al., 2022).
Mechanism of Action
Target of Action
The primary target of TCMDC-142986, also known as 5-bromo-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-142986 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142986 adduct . This mechanism is referred to as "reaction hijacking" .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-142986 affects the protein synthesis pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which is detrimental to the survival and replication of the parasite .
Pharmacokinetics
The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of TCMDC-142986’s action include the inhibition of protein synthesis, activation of the amino acid starvation response, and ultimately, the death of the Plasmodium falciparum parasite .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of TCMDC-142986 are largely defined by its interactions with the Prolyl-tRNA synthetase enzyme. The compound has been found to inhibit this enzyme, thereby disrupting protein synthesis within the malaria parasite . This interaction is believed to be highly specific, with TCMDC-142986 showing over 100 times more specificity for the Plasmodium falciparum Prolyl-tRNA synthetase compared to its human counterpart .
Cellular Effects
The cellular effects of TCMDC-142986 are primarily related to its inhibitory action on the Prolyl-tRNA synthetase enzyme. By inhibiting this enzyme, TCMDC-142986 disrupts protein synthesis within the malaria parasite, which can lead to cell death . This makes TCMDC-142986 a potential candidate for the development of new antimalarial drugs.
Molecular Mechanism
The molecular mechanism of action of TCMDC-142986 involves its binding to the Prolyl-tRNA synthetase enzyme, thereby inhibiting its function . This binding is believed to occur outside the active site of the enzyme, making TCMDC-142986 an allosteric inhibitor
Properties
IUPAC Name |
5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)11(20)17-13-19-18-12(21-13)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPYEDKGXTBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)



![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)


![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3010247.png)
